2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-
Overview
Description
Scientific Research Applications
1. Electropolymerization and Conducting Polymers
2,5-Pyrrolidinedione derivatives have been explored in the synthesis of conducting polymers. For instance, research shows that bis(pyrrol-2-yl) arylenes, including 2,6-bis(pyrrol-2-yl)naphthalene, exhibit low oxidation potentials suitable for electropolymerization, leading to stable, electrically conducting polymers (Sotzing et al., 1996).
2. Synthesis of Aromatic Derivatives
The compound is used in the synthesis of aromatic derivatives. For example, 1-aryl-2,5 pyrrolidinediones have been synthesized, demonstrating unique NMR spectral characteristics and indicating constrained rotation around the nitrogen-aryl bond, contributing to their structural diversity (Hubbard et al., 1992).
3. Antimicrobial Screening
Novel azaimidoxy compounds, including 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, have been synthesized and evaluated for antimicrobial activities. These derivatives show potential as chemotherapeutic agents, highlighting the medicinal chemistry applications of 2,5-Pyrrolidinedione derivatives (Jain et al., 2006).
4. Ring Halogenations in Organic Synthesis
Research demonstrates the use of 1-Bromo-2,5-pyrrolidinedione in ring halogenations of polyalkylbenzenes, indicating its utility in organic synthesis processes (Bovonsombat & Mcnelis, 1993).
5. Formation of Cross-Linking and Monomeric Pyrrole Products
2,5-Pyrrolidinedione derivatives are involved in the formation of cross-linking and monomeric pyrrole products in the treatment of amino acids, peptides, and proteins. This is significant in understanding the neurotoxic effects of certain industrial solvents (Zhu et al., 1994).
6. Structural Studies and IR Spectra
The structures of 2,5-pyrrolidinedione derivatives have been studied using IR spectra and ab initio MO calculations, providing insights into their molecular characteristics and potential applications in materials science (Stamboliyska et al., 2000).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) naphthalene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-13-7-8-14(18)16(13)20-15(19)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIHGMYTWCAPQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423700 | |
Record name | 2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]- | |
CAS RN |
56374-47-1 | |
Record name | 2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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